molecular formula C22H18BrN3O4 B11543521 2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11543521
M. Wt: 468.3 g/mol
InChI Key: MICCKJAQYJBLQQ-BRJLIKDPSA-N
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Description

2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinyl carbonyl hydrazone, and a bromobenzoate moiety.

Preparation Methods

The synthesis of 2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate typically involves multiple steps, including the formation of the hydrazone linkage and the introduction of the bromobenzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy and pyridinyl groups play a crucial role in binding to target molecules, while the bromobenzoate moiety may influence the compound’s reactivity and stability. These interactions can lead to various biological effects, making it a valuable compound for research .

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives and bromobenzoate-containing molecules. Compared to these compounds, 2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H18BrN3O4

Molecular Weight

468.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H18BrN3O4/c1-14-6-8-17(13-24-14)21(27)26-25-12-15-7-9-19(20(10-15)29-2)30-22(28)16-4-3-5-18(23)11-16/h3-13H,1-2H3,(H,26,27)/b25-12+

InChI Key

MICCKJAQYJBLQQ-BRJLIKDPSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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